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molecular formula C9H15N3O4 B1201662 2,4-Bis(2-methoxyethoxy)-1,3,5-triazine CAS No. 72708-10-2

2,4-Bis(2-methoxyethoxy)-1,3,5-triazine

Cat. No. B1201662
M. Wt: 229.23 g/mol
InChI Key: PZONYMJPIICCEY-UHFFFAOYSA-N
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Patent
US06027720

Procedure details

In 100 ml of dry toluene containing 10 g of anhydrous sodium carbonate was dissolved 20 g of monomethoxypolyethylene glycol having an average molecular, weight of 4000 (Nippon Oil and Fats) and the solution was heated at 110° C. for 30 minutes. Then, 500 mg of cyanuric chloride was added and the mixture was heated at 110° C. for 24 hours. The reaction residue was filtered off, followed by addition of 300 ml of petroleum ether to cause precipitation. The precipitate was washed with several portions of petroleum ether to recover 10 g of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine (yield 50%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[N:6]1[C:13](Cl)=[N:12][C:10](Cl)=[N:9][C:7]=1Cl>C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:7]1[N:9]=[CH:10][N:12]=[C:13]([O:5][CH2:4][CH2:3][O:2][CH3:1])[N:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 110° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction residue was filtered off
ADDITION
Type
ADDITION
Details
followed by addition of 300 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
precipitation
WASH
Type
WASH
Details
The precipitate was washed with several portions of petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=NC(=NC=N1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 1608.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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